3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
The compound 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzothiazole-1,1-dione core linked to a 5-bromopyrimidin-2-yl group via a piperazine ring.
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARBJSMQTFCHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol, have been studied, but their specific targets are not clearly defined
Mode of Action
Similar compounds like piperaquine inhibit the P. Falciparum parasite’s haem detoxification pathway. The exact mechanism of this compound might be different and needs further investigation.
Biochemical Pathways
For instance, Piperaquine affects the haem detoxification pathway in P Falciparum
Pharmacokinetics
Similar compounds like piperaquine are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process. The exact ADME properties of this compound might be different and need further investigation.
Result of Action
For instance, Piperaquine inhibits the P. Falciparum parasite’s haem detoxification pathway. The exact effects of this compound might be different and need further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
The target compound shares structural similarities with 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione (CAS: 2742043-19-0, referred to as Compound A) from . Below is a comparative analysis:
Key Observations :
- In contrast, the dimethylamino group in Compound A may improve solubility but reduce electrophilicity .
- The lower molecular weight of Compound A (386.47 vs. 447.32 g/mol) suggests differences in pharmacokinetic properties, such as membrane permeability or metabolic stability.
Pharmacological Potential
Receptor Modulation
The piperazine moiety in the target compound is a common feature in H1 and 5-HT2A receptor modulators , as seen in dibenzoazepine/oxazepine derivatives (). While the target compound lacks the dibenzo-fused ring system, its pyrimidine-benzothiazole-dione core may retain affinity for similar receptors, albeit with altered selectivity due to bromine’s steric and electronic effects .
Kinase Inhibition
Benzothiazole-dione derivatives are known to inhibit kinases like CDK2 or EGFR. The bromopyrimidine group in the target compound could mimic ATP’s adenine ring, competing for kinase active sites. Compound A, with its dimethylamino group, may exhibit weaker binding due to reduced electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
